4-Aminoindole

Overview

Description

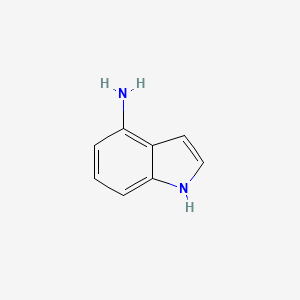

4-Aminoindole is an indole derivative with the chemical formula C8H8N2. It is known for its biological activity, particularly its cytokinin activity, which has been assessed through tobacco pith callus bioassay . This compound is a significant building block in various chemical syntheses and has applications in medicinal chemistry, biology, and industry.

Preparation Methods

4-Aminoindole can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dinitrotoluene with N,N-dimethylformamide dimethylacetal in anhydrous dimethylformamide (DMF) . Another method involves using 2-methyl-3-nitroaniline as the starting material, followed by acetyl protection, cyclization to form an amide, and subsequent nitro reduction to yield this compound . These methods are suitable for both laboratory-scale synthesis and industrial mass production due to their simplicity and efficiency.

Chemical Reactions Analysis

4-Aminoindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The nitro group in its precursor can be reduced to form the amino group in this compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a palladium catalyst. The major products formed from these reactions vary but often include substituted indoles and other nitrogen-containing heterocycles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

4-Aminoindole derivatives have been investigated for their potential as anticancer agents. They are known to inhibit various pathways involved in tumor growth. For instance, compounds derived from this compound have shown promise as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway, which is crucial in many cancers . Additionally, this compound has been utilized to synthesize macrolactam tumor promoters such as indolactam V, which exhibits significant cytotoxicity against cancer cell lines .

Antiviral and Antibacterial Properties

Research indicates that this compound can serve as a scaffold for developing inhibitors of bacterial thymidylate synthase and HIV protease . Its derivatives have also shown activity against various viral strains, making it a candidate for antiviral drug development.

Neuropharmacology

The compound acts as a ligand for serotonin transporters and 5-HT1A receptors, suggesting potential applications in treating mood disorders and other neurological conditions . Its interaction with transient receptor potential cation channels further underscores its relevance in neuropharmacology.

Organic Synthesis

Friedel-Crafts Alkylation

Recent studies have demonstrated the use of this compound in catalytic enantioselective Friedel-Crafts alkylation reactions. This method allows for the synthesis of C7-functionalized indoles with high yields and enantioselectivity, opening new avenues for creating complex indole derivatives . The ability to introduce specific functional groups at the C7 position enhances the structural diversity of synthesized compounds.

Diversity-Oriented Synthesis

4-Aminoindoles have been employed as 1,4-bisnucleophiles in diversity-oriented synthesis, facilitating the construction of tricyclic indoles that are otherwise challenging to prepare . This approach not only simplifies synthesis but also expands the library of available indole derivatives.

Material Science

Dye Production

In addition to its applications in pharmaceuticals, this compound is utilized in the dye industry. Its derivatives are employed as intermediates in synthesizing various dyes due to their chromophoric properties . This application highlights the compound's versatility beyond medicinal uses.

Case Studies

Mechanism of Action

The mechanism of action of 4-Aminoindole involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have shown cytotoxicity against cancer cell lines by inducing apoptotic cell death through caspase expression and molecular docking studies targeting antiapoptotic proteins like Bcl-2 . This highlights its potential utility in developing new therapeutic agents.

Comparison with Similar Compounds

4-Aminoindole can be compared with other indole derivatives such as:

- 5-Aminoindole

- 6-Aminoindole

- 3-Aminoquinoline

- 2-Aminobenzimidazole

These compounds share the indole nucleus but differ in the position and nature of the substituents, which can significantly affect their biological activities and applications . For example, 5-Aminoindole and 6-Aminoindole are also used in the synthesis of bioactive molecules, but their specific applications and efficacy can vary.

Biological Activity

4-Aminoindole is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is an indole derivative characterized by an amino group at the 4-position of the indole ring. Its molecular formula is , and it possesses a molecular weight of 144.16 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under standard laboratory conditions.

This compound has been identified as a prodrug that can act as an antimetabolite, particularly in the context of tuberculosis treatment. Research indicates that it can inhibit tryptophan biosynthesis, which is crucial for the survival of Mycobacterium tuberculosis (Mtb) . The mechanisms through which this compound exerts its effects include:

- Inhibition of Tryptophan Biosynthesis : By acting as a precursor to 4-aminotryptophan, it interferes with the metabolic pathways essential for Mtb growth.

- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics .

Antitubercular Activity

A significant study highlighted the role of this compound in combating tuberculosis. The compound was part of a series of indole-4-carboxamides that demonstrated substantial antitubercular activity. The study noted that Mtb could develop resistance through mutations affecting drug metabolism and biosynthesis pathways . The efficacy of these compounds was measured using IC50 values, indicating their potency in inhibiting bacterial growth.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimalarial Activity : A notable compound derived from this compound, Genz-644442, was identified as a potent inhibitor against Plasmodium falciparum. It exhibited IC50 values ranging from 200 to 285 nM in vitro and showed over 99% efficacy in vivo against P. berghei infections .

- Cancer Research : The compound has been explored for its potential as an anticancer agent, particularly in inhibiting protein kinase C (PKC) and Gli1-mediated transcription in the Hedgehog signaling pathway. These pathways are critical in various cancers, making this compound a candidate for further investigation .

- Molecular Docking Studies : Recent research employed molecular docking techniques to predict the interaction of this compound derivatives with specific proteins involved in disease processes. Results indicated promising binding affinities, suggesting potential therapeutic applications .

Applications in Medicinal Chemistry

The versatility of this compound has led to its use as a scaffold for developing various pharmacologically active compounds. Some notable applications include:

- Inhibitors of Bacterial Thymidylate Synthase : This enzyme is vital for DNA synthesis in bacteria, making it a target for antibiotic development.

- Antiviral Agents : Certain derivatives have shown activity against HIV protease and other viral targets .

- Anti-inflammatory Agents : Compounds derived from this compound have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both implicated in inflammatory processes .

Summary Table of Biological Activities

Properties

IUPAC Name |

1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNUNJFSHKSXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342629 | |

| Record name | 4-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5192-23-4 | |

| Record name | 4-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.